molecular formula C14H9BrN2O B1276397 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole CAS No. 65004-19-5

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B1276397
CAS RN: 65004-19-5
M. Wt: 301.14 g/mol
InChI Key: GLBNCUMZRRDBRP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound features a bromophenyl group and a phenyl group attached to the oxadiazole ring.

Synthesis Analysis

The synthesis of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide, which results in the formation of 3-dimethylamino and 3-dimethylaminomethyleneamino derivatives of the oxadiazole . Another method includes the dehydration of diarylhydrazide to prepare 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the synthesis yield .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized using various spectroscopic techniques. For instance, the molecular structures of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been characterized by IR and ^1HNMR . Additionally, DFT theory calculations, including the use of the 6-311++G (d,p) basis set and the DFT/B3LYP method, have been employed to optimize the molecular structure and study structural parameters such as bond lengths and angles .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a range of chemical reactions. For example, the reaction of 3-azido-5-phenyl-1,2,4-oxadiazole with dimethylformamide leads to a new deoxygenative coupling reaction . Furthermore, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole results in the formation of monoacetyl and diacetyl derivatives, with the reaction being anisotropic and dependent on the crystal facets .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The UV absorption and photoluminescent properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been studied, revealing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The presence of aryl groups affects these properties. Additionally, the Frontier molecular orbital energies, global reactivity descriptors, and molecular electrostatic potential have been calculated to determine the reactivity and kinetic stability of these compounds . The nonlinear optical properties of 1,3,4-oxadiazole derivatives have also been characterized, indicating potential applications in optoelectronics .

Scientific Research Applications

Antimicrobial and Antileishmanial Activity

Compounds containing 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings, such as 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, have demonstrated significant biological activities. Specifically, this compound has shown antimicrobial activities against different bacteria and high antileishmanial activity, making it a potential candidate for drug development after further in vivo studies (Ustabaş et al., 2020).

Deoxygenative Coupling Reaction

Research has explored the reaction of 3-azido-5-phenyl-1,2,4-oxadiazole with dimethylformamide, leading to new compounds through deoxygenative coupling. This reaction highlights the potential for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives in chemical synthesis and material science (Choi et al., 1982).

Optical Nonlinearity

A series of 1,3,4-oxadiazole derivatives, such as those including bromine, have been shown to exhibit optical nonlinearity, which is significant for applications in optoelectronics. This indicates the potential of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives in the field of optoelectronic device development (Chandrakantha et al., 2011).

Anticancer Applications

Compounds with 1,2,4-oxadiazole structures have been investigated for their potential as anticancer agents. For instance, derivatives like 3-aryl-5-aryl-1,2,4-oxadiazoles have been found to induce apoptosis in cancer cell lines, which could be beneficial for developing new anticancer drugs (Zhang et al., 2005).

Anti-inflammatory Properties

1,3,4-Oxadiazole derivatives have also been researched for their anti-inflammatory properties. New families of these compounds have shown significant anti-inflammatory activities in biological assays, suggesting their potential in medical applications for treating inflammation-related conditions (K. Santhanalakshmi et al., 2022).

Liquid Crystalline Properties

The study of non-symmetrically substituted 1,2,4-oxadiazole derivatives has revealed their potential in the development of liquid crystal materials. This research could be influential in designing new materials for displays and other optoelectronic applications (Ghassan Q. Ali & I. H. Tomi, 2018).

Safety And Hazards

The safety data sheet for 3-(4-Bromophenyl)propionic acid suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation8. However, the specific safety and hazard information for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is not readily available.


properties

IUPAC Name

3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNCUMZRRDBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424230
Record name 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

CAS RN

65004-19-5
Record name 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Wang, H Xu, Y Xu, T Ding, W Zhang, Y Ren… - Organic & …, 2016 - pubs.rsc.org
A simple base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride has been developed, in which the aldehydes …
Number of citations: 29 pubs.rsc.org
E Li, M Wang, Z Wang, W Yu, J Chang - Tetrahedron, 2018 - Elsevier
A reaction involving an efficient NBS-mediated oxidative N‒O bond formation has been established for the synthesis of 1,2,4-oxadiazoles from readily accessible N-acyl amidines. The …
Number of citations: 17 www.sciencedirect.com
FL Zhang, YF Wang, S Chiba - scholar.archive.org
1H NMR (400 MHz) spectra were recorded on a Bruker Avance 400 spectrometer in CDCl3 [using CDCl3 (for 1H, δ= 7.26) or DMSO-d6 (for 1H, δ= 2.50) as the internal standard]. 13C …
Number of citations: 0 scholar.archive.org
李博 - 2015 - catalog.lib.kyushu-u.ac.jp
Currently, the design strategy of TADF molecules is based on the effective separation of the spatial distribution of the HOMO and LUMO. Until now, a various kinds of TADF molecules …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp

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